molecular formula C17H17NO3 B2605499 N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine CAS No. 791600-96-9

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine

Cat. No.: B2605499
CAS No.: 791600-96-9
M. Wt: 283.327
InChI Key: NNCCMYWFHRZVAS-UHFFFAOYSA-N
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Description

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring fused with an amine group and an allyloxyphenyl moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the allyloxyphenyl group through nucleophilic substitution reactions. The final step involves the formation of the amine group via reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring detailed process optimization and quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine: shares similarities with other benzodioxole derivatives and allyloxyphenyl compounds.

    Benzodioxole derivatives: Known for their aromatic stability and potential biological activities.

    Allyloxyphenyl compounds: Recognized for their reactivity and use in various synthetic applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-9-19-15-6-4-3-5-13(15)11-18-14-7-8-16-17(10-14)21-12-20-16/h2-8,10,18H,1,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCMYWFHRZVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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